molecular formula C14H11NO6 B13574728 1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cyclopropane-1,2-dicarboxylate

1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cyclopropane-1,2-dicarboxylate

Cat. No.: B13574728
M. Wt: 289.24 g/mol
InChI Key: XOUOODKYBADXFU-UHFFFAOYSA-N
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Description

1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cyclopropane-1,2-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a dioxoisoindolinyl group and a cyclopropane ring

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of 1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cyclopropane-1,2-dicarboxylate .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cyclopropane-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cyclopropane-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
  • 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate
  • Phthalimidylacetic acid methyl ester

Uniqueness

1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cyclopropane-1,2-dicarboxylate is unique due to its combination of a dioxoisoindolinyl group and a cyclopropane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C14H11NO6

Molecular Weight

289.24 g/mol

IUPAC Name

1-O-(1,3-dioxoisoindol-2-yl) 2-O-methyl cyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C14H11NO6/c1-20-13(18)9-6-10(9)14(19)21-15-11(16)7-4-2-3-5-8(7)12(15)17/h2-5,9-10H,6H2,1H3

InChI Key

XOUOODKYBADXFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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